molecular formula C16H23NO B5141325 1-[2-(allyloxy)benzyl]-4-methylpiperidine

1-[2-(allyloxy)benzyl]-4-methylpiperidine

Cat. No. B5141325
M. Wt: 245.36 g/mol
InChI Key: IXMKFVSCIPNPCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(allyloxy)benzyl]-4-methylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in scientific research for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 1-[2-(allyloxy)benzyl]-4-methylpiperidine is not fully understood. However, it is believed to act as a dopamine receptor agonist, which may explain its potential use in the treatment of neurological disorders. It has also been shown to have an effect on the release of certain neurotransmitters such as serotonin and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may explain its potential use in the treatment of Parkinson's disease. Additionally, it has been shown to have an effect on the release of other neurotransmitters such as serotonin and norepinephrine. It has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[2-(allyloxy)benzyl]-4-methylpiperidine in lab experiments is its high affinity for certain receptors in the brain. This makes it a potential candidate for the development of new drugs for the treatment of neurological disorders. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to develop drugs based on its properties.

Future Directions

There are a number of future directions for the study of 1-[2-(allyloxy)benzyl]-4-methylpiperidine. One potential direction is the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further research could be done to better understand its mechanism of action and to identify potential new applications for the compound. Finally, further studies could be done to determine the safety and efficacy of this compound for use in humans.

Synthesis Methods

The synthesis of 1-[2-(allyloxy)benzyl]-4-methylpiperidine involves the reaction of 4-methylpiperidine with allyl bromide and 2-(chloromethyl)phenyl ether in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

1-[2-(allyloxy)benzyl]-4-methylpiperidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have a high affinity for certain receptors in the brain, making it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia. Additionally, it has been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

4-methyl-1-[(2-prop-2-enoxyphenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-3-12-18-16-7-5-4-6-15(16)13-17-10-8-14(2)9-11-17/h3-7,14H,1,8-13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMKFVSCIPNPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC=CC=C2OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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